molecular formula C11H13BrO2 B13469702 8-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol

8-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol

Cat. No.: B13469702
M. Wt: 257.12 g/mol
InChI Key: KMVFOTVSVGOKCC-UHFFFAOYSA-N
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Description

8-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol is a synthetic organic compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are commonly found in various natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the bromination of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) or potassium thiolate in ethanol.

Major Products Formed

    Oxidation: 2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-one.

    Reduction: 2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol.

    Substitution: 8-Azido-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol or 8-thio-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 8-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets and pathways. It is believed to modulate enzyme activity or receptor binding, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol: Lacks the bromine atom, making it less reactive in certain chemical reactions.

    8-Chloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol: Similar structure but with a chlorine atom instead of bromine, which may alter its reactivity and biological activity.

    2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-one: The oxidized form of the compound, which lacks the hydroxyl group.

Uniqueness

8-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol is unique due to the presence of the bromine atom, which enhances its reactivity and allows for further functionalization. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

8-bromo-2,2-dimethyl-3,4-dihydrochromen-4-ol

InChI

InChI=1S/C11H13BrO2/c1-11(2)6-9(13)7-4-3-5-8(12)10(7)14-11/h3-5,9,13H,6H2,1-2H3

InChI Key

KMVFOTVSVGOKCC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=C(O1)C(=CC=C2)Br)O)C

Origin of Product

United States

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